molecular formula C18H21ClN4O3S B2825549 2-((5-chloro-1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide CAS No. 1286733-30-9

2-((5-chloro-1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide

Cat. No.: B2825549
CAS No.: 1286733-30-9
M. Wt: 408.9
InChI Key: HGVNHLXBGVQKOV-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-((5-chloro-1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide, provided as a high-purity material for research purposes. The structure of this molecule, which features a pyridazinone core linked via a thioether bridge to an N-ethylacetamide group, suggests potential for diverse biochemical applications . Compounds with pyridazinone scaffolds are frequently investigated in medicinal chemistry for their biological activity, particularly in areas such as enzyme inhibition and cardiovascular research . The presence of chloro and methylphenyl substituents may influence the compound's binding affinity and selectivity, making it a valuable intermediate for developing novel pharmacological tools . This product is intended for laboratory research by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[5-chloro-4-[2-(ethylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-4-20-16(25)10-27-14-8-21-23(18(26)17(14)19)9-15(24)22-13-7-11(2)5-6-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNHLXBGVQKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NC2=C(C=CC(=C2)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structure, it can be hypothesized that it might undergo nucleophilic substitution reactions at the benzylic position. The presence of the chloro and amino groups could potentially facilitate these reactions.

Biochemical Pathways

The compound could potentially affect various biochemical pathways due to its complex structure. It might interfere with the synthesis of certain heterocyclic compounds. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Evidence

a. 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide ()
  • Core differences: Pyrimidinone (vs. pyridazinone) with a sulfonyl group, altering electronic properties and hydrogen-bonding capacity.
  • Cyclohexenylethyl chain: Introduces a bulky aliphatic group, which may enhance membrane penetration but reduce aqueous solubility.
b. (R/S)-N-[(stereoisomeric backbone)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
  • Core differences: Hexane backbone with tetrahydropyrimidinone (vs. pyridazinone), emphasizing stereochemical complexity.
  • Substituent variations: 2,6-Dimethylphenoxy group: Aromatic substituent with methyl groups at ortho positions, likely increasing steric hindrance. Hydroxy and diphenyl groups: Enhance hydrogen-bonding and π-π stacking interactions, respectively.

Comparative Data Table

Property Target Compound Pyrimidinone Analog () Stereochemical Analog ()
Molecular Weight (g/mol) ~480 (estimated) ~570 (estimated) ~720 (estimated)
Core Structure Pyridazinone Pyrimidinone Tetrahydropyrimidinone
Key Substituents Chloro, dimethylphenylamino Chloro-methoxyphenylsulfonyl, cyclohexene Dimethylphenoxy, diphenyl, hydroxy
Lipophilicity (logP) Moderate (~3.5) Higher (~4.2) due to sulfonyl and cyclohexene Variable (stereochemistry-dependent)
Solubility Moderate (thioether) Low (bulky sulfonyl group) Low (aliphatic backbone)
Stereochemical Complexity None evident None High (multiple chiral centers)

Research Findings and Implications

  • Activity Modulation: The pyridazinone core in the target compound may offer stronger π-π stacking with aromatic residues in enzyme active sites compared to pyrimidinone analogs . The thioether linkage enhances metabolic stability relative to sulfonyl groups, which are prone to enzymatic reduction . The ethylacetamide group in the target compound likely improves bioavailability compared to the cyclohexenylethyl group in , which may cause steric clashes in binding pockets.
  • Pharmacokinetic Considerations: The dimethylphenylamino group in the target compound could reduce first-pass metabolism compared to the methoxy group in ’s analog, which is susceptible to demethylation . Stereochemical complexity in compounds may lead to divergent biological activities, but synthetic challenges limit scalability .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what functional groups require careful handling?

The compound is synthesized via multi-step reactions, including condensation, cyclization, and thioacetamide coupling. Critical steps include:

  • Amide bond formation : Use chloroacetyl chloride or similar reagents for coupling, with triethylamine as a base to neutralize HCl .
  • Thioether linkage : Reaction conditions (e.g., pH and temperature) must be tightly controlled to avoid oxidation of the thiol group . Functional groups requiring attention:
  • The pyridazinone core (6-oxo-1,6-dihydropyridazin-4-yl) is sensitive to hydrolysis under acidic/basic conditions .
  • The thioacetamide group may oxidize; inert atmospheres (N₂/Ar) are recommended during synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chloro and dimethylphenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for detecting byproducts) .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Dichloromethane (DCM) for amide coupling; dimethylformamide (DMF) for cyclization steps .
  • Temperature : Most reactions proceed at 50–80°C, but pyridazinone formation may require reflux (100–110°C) .
  • Catalysts : Potassium carbonate or triethylamine for deprotonation in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, stoichiometry) .
  • Statistical modeling : For example, response surface methodology (RSM) identifies optimal pH (6.5–7.5) for thioether formation .
  • In-line monitoring : Flow chemistry systems enable real-time adjustments to prevent over-oxidation of sulfur-containing intermediates .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies .
  • Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo delivery .

Q. How do structural modifications influence bioactivity?

  • Pyridazinone core : Electron-withdrawing groups (e.g., -Cl at position 5) enhance electrophilicity, improving enzyme inhibition .
  • Thioacetamide linker : Replacing sulfur with oxygen reduces metabolic stability but increases solubility .
  • N-ethylacetamide group : Bulky substituents here may hinder binding to off-target receptors .

Q. How should contradictory bioactivity data across studies be resolved?

  • Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • In silico modeling : Molecular docking studies clarify whether stereochemical variations affect target binding (e.g., to kinases or GPCRs) .

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